Octyl 5-bromo-5'-formyl-[2,2'-bithiophene]-3-carboxylate
Description
Octyl 5-bromo-5'-formyl-[2,2'-bithiophene]-3-carboxylate is a synthetic bithiophene derivative featuring three distinct functional groups:
- Bromo substituent at the 5-position of one thiophene ring.
- Formyl group at the 5'-position of the second thiophene ring.
- Octyl carboxylate ester at the 3-position of the first thiophene ring.
Bithiophenes are π-conjugated systems widely studied for their optoelectronic properties, particularly in organic semiconductors, solar cells, and light-emitting diodes (OLEDs) . The bromo group enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki or Stille couplings) for further functionalization, while the formyl group provides a reactive site for condensation or nucleophilic addition. The octyl ester improves solubility in nonpolar solvents, critical for solution-processable organic electronics .
Properties
IUPAC Name |
octyl 5-bromo-2-(5-formylthiophen-2-yl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3S2/c1-2-3-4-5-6-7-10-22-18(21)14-11-16(19)24-17(14)15-9-8-13(12-20)23-15/h8-9,11-12H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTIJIOVXRCZIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(SC(=C1)Br)C2=CC=C(S2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation: 2,2'-Bithiophene Synthesis
The bithiophene backbone is typically synthesized via Ullmann coupling or Grignard-based cross-coupling . A palladium-catalyzed Ullmann reaction offers advantages over traditional copper-mediated methods, including milder conditions (90–110°C vs. >200°C) and reduced catalyst loading. For example, coupling 2-iodothiophene with palladium acetate and potassium acetate in acetone yields 2,2'-bithiophene with >85% efficiency.
Key Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ |
| Base | KOAc |
| Solvent | Acetone |
| Temperature | 90–110°C |
| Yield | 85–90% |
Bromination at the 5-Position
Bromination employs N-bromosuccinimide (NBS) under controlled conditions to achieve mono-substitution. A mixture of chloroform and glacial acetic acid (1:1) at room temperature selectively brominates the 5-position without radical initiators or UV light.
Optimized Bromination Protocol :
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Dissolve 2,2'-bithiophene (1 equiv) in CHCl₃/CH₃COOH.
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Add NBS (1.05 equiv) gradually at 25°C.
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Stir for 6–8 hours, monitor via TLC.
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Quench with ice-water, extract with DCM, and purify via column chromatography (hexanes:EtOAc = 4:1).
Outcome :
Formylation at the 5'-Position
The Vilsmeier-Haack reaction is the benchmark for introducing formyl groups onto aromatic systems. Using dimethylformamide (DMF) and phosphoryl chloride (POCl₃), the reaction proceeds via electrophilic substitution at the electron-rich 5'-position of the bithiophene.
Procedure :
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Add POCl₃ (1.2 equiv) to DMF (2 equiv) at 0°C.
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Introduce 5-bromo-2,2'-bithiophene (1 equiv) and stir at 60°C for 4 hours.
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Hydrolyze with aqueous NaOH, extract with ethyl acetate, and purify via recrystallization.
Data :
Esterification at the 3-Position
Esterification of the carboxylic acid precursor with octanol under acid-catalyzed conditions completes the synthesis. While specific details are omitted in the provided sources, analogous methodologies for alkoxy substitution involve:
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Activating the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
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Reacting with octanol (1.5 equiv) in anhydrous dichloromethane.
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Neutralizing with aqueous NaHCO₃ and purifying via silica gel chromatography.
Typical Outcomes :
Alternative Synthetic Approaches
One-Pot Bromination-Formylation
A streamlined method combines bromination and formylation in a single reactor, reducing purification steps. Pre-complexing the bithiophene with Lewis acids (e.g., AlCl₃) enhances electrophilic substitution rates, though this risks over-bromination.
Grignard-Mediated Coupling
An alternative route to 5-bromo-2,2'-bithiophene involves:
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Generating a Grignard reagent from 2-bromothiophene.
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Coupling with 2,5-dibromothiophene via Kumada coupling (Pd(dppf)Cl₂ catalyst).
Advantages :
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing:
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Catalyst Recovery : Pd-based catalysts are costly; immobilized variants (e.g., Pd on carbon) enable reuse.
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Continuous Flow Reactors : Enhance heat/mass transfer during Ullmann coupling and bromination.
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Purification : Centrifugal partition chromatography outperforms column chromatography for large batches.
Reaction Optimization and Challenges
Bromination Regioselectivity
Excess NBS (>1.1 equiv) leads to di-brominated byproducts. Kinetic control (room temperature, short reaction times) mitigates this.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohol derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted bithiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Electronics
Organic Photovoltaics (OPVs) :
Octyl 5-bromo-5'-formyl-[2,2'-bithiophene]-3-carboxylate can be utilized as an electron donor material in OPVs. Its structure allows for effective π-π stacking and charge transport, enhancing the efficiency of light absorption and conversion into electrical energy. Research indicates that derivatives of bithiophene exhibit improved performance in solar cells due to their high charge mobility and stability under operational conditions .
Organic Field Effect Transistors (OFETs) :
The compound's semiconducting properties make it a candidate for use in OFETs. Bithiophene derivatives are known to exhibit high hole mobility, which is essential for the performance of OFETs. The incorporation of octyl groups enhances solubility, facilitating the fabrication of thin films necessary for device applications .
Materials Science
Conductive Polymers :
this compound can be polymerized to form conductive polymers that are useful in various electronic applications. These polymers can be used in flexible electronics due to their mechanical properties and conductivity .
Sensors :
The compound's ability to undergo redox reactions makes it suitable for development in chemical sensors. Its incorporation into sensor matrices can enhance sensitivity and selectivity towards specific analytes, such as gases or biomolecules .
Medicinal Chemistry
Anticancer Activity :
Recent studies have explored the biological activity of bithiophene derivatives, including this compound. Preliminary investigations suggest potential anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. The structural features of this compound may contribute to its interaction with cellular targets involved in cancer progression .
Drug Delivery Systems :
Due to its chemical stability and ability to form nanoparticles, this compound could be integrated into drug delivery systems. This application leverages its biocompatibility and ability to encapsulate therapeutic agents, providing controlled release profiles for enhanced treatment efficacy .
Case Studies
Mechanism of Action
The mechanism of action of Octyl 5-bromo-5’-formyl-[2,2’-bithiophene]-3-carboxylate is largely dependent on its interaction with molecular targets. The compound’s conjugated system allows it to participate in electron transfer processes, making it an effective component in electronic devices. In biological systems, it may interact with enzymes and receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Bithiophene Derivatives
Structural and Functional Differences
Substituent Effects on Reactivity :
- The bromo group in the target compound enables cross-coupling reactions (e.g., Suzuki), unlike acetyl or formyl derivatives, which lack halide reactivity .
- The formyl group allows for Schiff base formation or condensation, similar to Compound 6, but the bromo group adds orthogonal reactivity .
Electronic Properties :
- Bromo and formyl groups are electron-withdrawing, reducing the HOMO-LUMO gap compared to acetyl or alkyl-substituted bithiophenes. This enhances charge transport in optoelectronic applications .
Biological Activity
Octyl 5-bromo-5'-formyl-[2,2'-bithiophene]-3-carboxylate (CAS No. 2703752-72-9) is a complex organic compound belonging to the bithiophene family. Its unique structure, characterized by a conjugated system of thiophene rings and various functional groups, positions it as a promising candidate in drug discovery and development. This article explores its biological activity, focusing on its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHBrOS
- Molecular Weight : 429.39 g/mol
- Structure : The compound features a bithiophene core with bromine, formyl, and octyl substituents, enhancing its solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The conjugated system allows for effective electron transfer processes, which are crucial in modulating enzyme activities and receptor interactions within biological systems.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of bithiophene compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
2. Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies:
- Cell Line Studies : In vitro experiments demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). IC50 values for these effects typically range from 7 to 20 µM .
- Mechanistic Insights : The compound appears to target specific molecular pathways involved in cancer progression, including those regulating angiogenesis and cell signaling .
| Activity Type | Target Organisms/Cells | IC50/MIC Values |
|---|---|---|
| Antibacterial | E. coli, S. aureus | 40-50 µg/mL |
| Anticancer | MCF-7, HeLa | 7-20 µM |
3. Anti-inflammatory and Antioxidant Properties
Emerging research suggests that derivatives of bithiophene compounds may possess anti-inflammatory and antioxidant properties:
- Inflammation Models : In vivo studies using animal models have shown that these compounds can reduce markers of inflammation significantly.
- Oxidative Stress : The ability to scavenge free radicals has been noted, indicating potential use in conditions related to oxidative stress .
Case Studies
Several case studies illustrate the biological applications of this compound:
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Study on Anticancer Efficacy :
- Researchers evaluated the compound against multiple cancer cell lines, noting significant cytotoxic effects and alterations in cell morphology indicative of apoptosis.
- Results indicated a dose-dependent response with substantial reductions in cell viability at higher concentrations.
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Antimicrobial Evaluation :
- A comparative study assessed the antibacterial efficacy of this compound against common pathogens. It demonstrated comparable or superior activity relative to established antibiotics.
Q & A
Basic: What synthetic strategies are recommended for preparing Octyl 5-bromo-5'-formyl-[2,2'-bithiophene]-3-carboxylate, and how do substituent positions influence reaction yields?
Methodological Answer:
The synthesis of bithiophene derivatives typically involves bromination and cross-coupling reactions. For example, 5,5'-dibromo-2,2'-bithiophene can be synthesized via bromination of 2,2'-bithiophene using N-bromosuccinimide (NBS) in high yields (83%) . Subsequent functionalization of brominated intermediates is critical. A versatile approach involves using 3,3',5,5'-tetrabromo-2,2'-bithiophene as a synthon, which allows regioselective substitution at the 5- and 5'-positions through Suzuki-Miyaura coupling or formylation reactions . The octyl ester group can be introduced via esterification of the carboxylic acid precursor under Steglich conditions (DCC/DMAP). Yield optimization requires careful control of reaction stoichiometry, temperature (e.g., 60–80°C for cross-coupling), and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki reactions).
Basic: What spectroscopic and electrochemical techniques are essential for characterizing the electronic properties of this compound?
Methodological Answer:
Key techniques include:
- Cyclic Voltammetry (CV): To determine oxidation/reduction potentials, which correlate with HOMO/LUMO levels. For bithiophenes, oxidation peaks typically appear at 1.1–1.3 V (vs. Ag/AgCl) .
- FT-IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for formyl and ester groups) and confirms successful substitution .
- UV-Vis Spectroscopy: Reveals π-π* transitions; conjugated bithiophenes show absorption maxima near 300–400 nm, with shifts depending on substituent electron-withdrawing/donating effects .
- X-ray Crystallography: Resolves molecular conformation (e.g., torsional angles between thiophene rings), critical for understanding crystallinity in optoelectronic applications .
Advanced: How do the bromo and formyl substituents influence the electrochemical polymerization kinetics of this compound?
Methodological Answer:
The bromo group acts as a leaving site for cross-coupling, while the formyl group introduces electron-withdrawing effects, lowering the monomer’s oxidation potential. In electrochemical polymerization, bithiophene derivatives with electron-deficient substituents (e.g., formyl) exhibit faster initiation due to reduced energy barriers for radical cation formation . Bromo substituents can sterically hinder chain propagation, leading to shorter polymer chains. Kinetic studies using chronoamperometry reveal that the polymerization rate (dQ/dt) follows a 0.5-order dependence on bithiophene concentration, suggesting a radical chain-growth mechanism . To resolve contradictions in polymerization mechanisms (e.g., initiation vs. chain propagation), combine CV with in-situ spectroelectrochemistry to monitor intermediate species .
Advanced: What structural factors govern the compound’s performance in organic solar cells (OSCs)?
Methodological Answer:
Critical factors include:
- Energy Level Alignment: The formyl group lowers the LUMO, enhancing electron affinity for efficient charge transfer to non-fullerene acceptors (e.g., ITIC). Use density functional theory (DFT) to calculate HOMO/LUMO levels and compare with acceptor materials .
- Crystallinity: The octyl chain improves solubility but may reduce crystallinity. Balance alkyl chain length (C8 here) and π-conjugation length via grazing-incidence wide-angle X-ray scattering (GIWAXS) to optimize phase separation in bulk heterojunctions .
- Morphology: Films polymerized in the presence of bithiophene initiators show smoother surfaces (SEM analysis), reducing charge recombination .
Contradiction Analysis: How can conflicting mechanistic proposals for electrochemical polymerization be resolved?
Methodological Answer:
Two mechanisms are debated: (1) direct monomer oxidation followed by coupling and (2) initiator-mediated radical chain growth. To resolve this:
- Kinetic Isotope Effect (KIE) Studies: Compare polymerization rates using deuterated vs. non-deuterated monomers. A significant KIE supports radical intermediates .
- Mass Spectrometry (MALDI-TOF): Analyze polymer end-groups. Initiator fragments (e.g., from 2,2'-bithiophene) at chain termini confirm initiator-mediated growth .
- Electrochemical Quartz Crystal Microbalance (EQCM): Monitor mass changes during polymerization to distinguish nucleation (initiator-dependent) vs. propagation phases .
Advanced: How does the compound’s conformation impact charge transport in field-effect transistors (FETs)?
Methodological Answer:
The torsional angle between thiophene rings (typically 79–97° for non-planar conformers) reduces π-orbital overlap, lowering charge mobility . Planarization via substituent effects (e.g., formyl groups) or backbone rigidification (e.g., copolymerization with EDOT) enhances mobility. Use DFT to model dihedral angles and correlate with FET performance metrics (e.g., μh up to 0.1 cm²/V·s for planarized derivatives) .
Basic: What solvent systems and purification methods are optimal for isolating this compound?
Methodological Answer:
- Solubility: Use polar aprotic solvents (DMF, THF) for reactions and chlorinated solvents (CHCl₃, DCM) for film casting.
- Purification: Column chromatography on silica gel with hexane/ethyl acetate (4:1 to 1:1 gradients) effectively separates brominated/formylated byproducts. For high-purity crystals, employ slow evaporation from dichloromethane/hexane mixtures .
Advanced: Can this compound serve as a monomer for conductive polymers with tailored bandgaps?
Methodological Answer:
Yes. The formyl group enables post-polymerization modifications (e.g., condensation with amines for imine-linked polymers), tuning bandgaps from 1.5–2.2 eV. Electrochemical doping with FeCl₃ further reduces bandgaps by 0.3–0.5 eV. Use UV-vis-NIR spectroscopy to monitor doping-induced polaronic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
